molecular formula C15H13ClN2O2 B1523746 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride CAS No. 1269151-08-7

2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride

Cat. No. B1523746
M. Wt: 288.73 g/mol
InChI Key: QIYRJDLYQKUEFG-UHFFFAOYSA-N
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Description

Benzodiazole is a heterocyclic compound that is part of many pharmaceuticals and other active compounds . The compound you’re asking about seems to be a benzodiazole derivative with an acetic acid group, which could potentially alter its properties and biological activity .


Molecular Structure Analysis

The InChI code provided in the search results gives some insight into the molecular structure of this compound . It appears to have a benzodiazole ring attached to an acetic acid group.


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 212.64 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound is utilized as a building block in the synthesis of complex molecular structures, such as the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, indicating its utility in chemical synthesis and the formation of novel compounds (Janardhan et al., 2014).

Kinetics and Mechanism Studies

  • It serves as a substrate for kinetic studies, such as investigating the hydrolysis of cyclopentolate hydrochloride, where it is used to understand the influence of pH, buffers, and temperature in alkaline solutions (Roy, 1995).

Probe Development for Biochemical Detection

  • The compound has been employed in the development of simpler, sensitive, and selective turn-on fluorescent probes, such as chloro-acetic acid 2-benzothiazol-2-yl-phenyl ester (HBT-AcCl), for detecting amino acids like cysteine and homocysteine, showcasing its application in biochemical detection and diagnostics (Nehra et al., 2020).

Anticancer and Antimicrobial Research

  • The molecule forms part of novel synthesized compounds with significant cytotoxicity screening studies against cancer cell lines, indicating its potential in anticancer research (Bolakatti et al., 2020). Additionally, it's used in the synthesis of compounds with remarkable antibacterial and antifungal activities, highlighting its role in antimicrobial research (Patel et al., 2010).

Biological Probe and Imaging

  • It has been implemented in the creation of fluorescent probes for bioimaging, specifically for cysteine detection in living cells, demonstrating its utility in biological research and cellular imaging (Yu et al., 2018).

Future Directions

The future directions for this compound would depend on its potential applications. Given the prevalence of benzodiazoles in pharmaceuticals, it could be interesting to explore its biological activity .

properties

IUPAC Name

2-(benzimidazol-1-yl)-2-phenylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2.ClH/c18-15(19)14(11-6-2-1-3-7-11)17-10-16-12-8-4-5-9-13(12)17;/h1-10,14H,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYRJDLYQKUEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C=NC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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